Methyl 5-fluoro-1H-indole-7-carboxylate
Description
Methyl 5-fluoro-1H-indole-7-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a fluorine atom at the 5-position and a carboxylate group at the 7-position on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 5-fluoro-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKPCFVRJNCQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)F)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-1H-indole-7-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include a fluorinated phenylhydrazine and an appropriate ester .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the selective introduction of the fluorine atom and the carboxylate group at the desired positions on the indole ring .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.
Nucleophilic addition: The carbonyl group in the ester can undergo nucleophilic addition reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic addition: Reagents such as Grignard reagents or organolithium compounds are used.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups onto the indole ring, while nucleophilic addition can lead to the formation of alcohols or other derivatives .
Scientific Research Applications
Methyl 5-fluoro-1H-indole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms involving indole derivatives.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The fluorine atom and carboxylate group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects .
Comparison with Similar Compounds
Methyl 5-fluoro-1H-indole-7-carboxylate can be compared with other indole derivatives such as:
Methyl 5-fluoro-1H-indole-2-carboxylate: Similar structure but with the carboxylate group at the 2-position.
Methyl 6-fluoro-1H-indole-3-carboxylate: Fluorine atom at the 6-position and carboxylate group at the 3-position.
Methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate: Contains both chlorine and fluorine atoms with the carboxylate group at the 2-position
These comparisons highlight the unique positioning of the fluorine atom and carboxylate group in this compound, which can influence its chemical reactivity and biological activity.
Biological Activity
Methyl 5-fluoro-1H-indole-7-carboxylate is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data.
Chemical Structure and Properties
This compound is an indole derivative characterized by the presence of a fluorine atom at the 5-position and a carboxylate group at the 7-position. Its chemical structure allows it to participate in various biochemical reactions, making it a versatile building block in drug design and synthesis.
Target Interactions
Indole derivatives, including this compound, are known to interact with multiple biological targets. These interactions can lead to significant therapeutic effects through the modulation of various biochemical pathways:
- Antiviral Activity : Indole derivatives have shown potential against viral infections by inhibiting viral replication mechanisms.
- Anticancer Properties : The compound exhibits cytotoxic effects against cancer cell lines, suggesting its role as a potential anticancer agent.
- Anti-inflammatory Effects : It has been observed to inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Biochemical Pathways
The compound influences several biochemical pathways, including:
- Cell Signaling : It modulates key signaling pathways that regulate cell growth and apoptosis.
- Gene Expression : this compound can alter gene expression profiles associated with disease processes.
Biological Activities
This compound exhibits a broad spectrum of biological activities:
| Activity Type | Description |
|---|---|
| Antiviral | Inhibits viral replication and activity. |
| Anticancer | Induces apoptosis in various cancer cell lines. |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory enzymes. |
| Antimicrobial | Exhibits activity against bacterial strains. |
| Antidiabetic | Shows potential in regulating glucose metabolism. |
Case Studies and Research Findings
Recent studies have highlighted the biological potential of this compound:
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against K562 human leukemia cells, with IC50 values indicating potent activity (source: ).
- Antiviral Properties : Research indicated that indole derivatives could inhibit specific viral enzymes, showcasing the potential of this compound in antiviral drug development (source: ).
- Inflammation Modulation : The compound was shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses (source: ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
